![molecular formula C11H17NO2S B7593530 N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMSO2-GABA or DMSO2-γ-aminobutyric acid. This compound is a derivative of gamma-aminobutyric acid (GABA) and is known to have potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is not fully understood. However, it is believed to act as a N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide analog, binding to N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide receptors in the brain and enhancing N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission. This leads to the inhibition of neuronal excitability, resulting in the observed anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide levels in the brain, leading to the observed anxiolytic and anticonvulsant effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for oxidative stress and inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide for lab experiments is its specificity for N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission. This allows researchers to study the effects of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission on various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide. One potential direction is to further investigate its neuroprotective properties and potential therapeutic applications for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, more research is needed to develop more efficient and effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylbenzyl chloride with sodium methoxide in methanol to form the corresponding methoxy derivative. The methoxy derivative is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-methylmethanesulfonamide. Finally, the N-methylmethanesulfonamide is reacted with sodium hydride and gamma-butyrolactone to form N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide.
Aplicaciones Científicas De Investigación
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. Additionally, it has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9-6-5-7-10(2)11(9)8-12(3)15(4,13)14/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKDOOVFIPLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
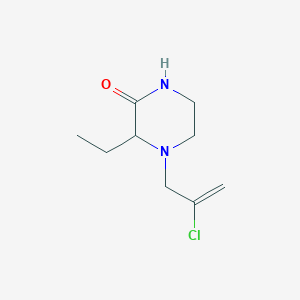
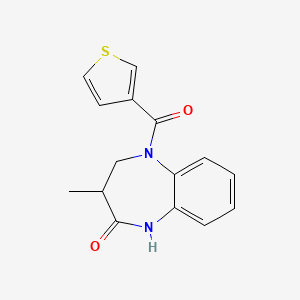
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)
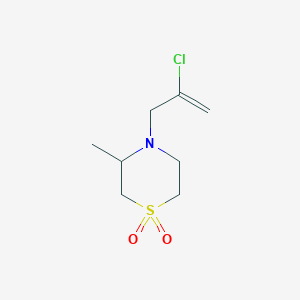
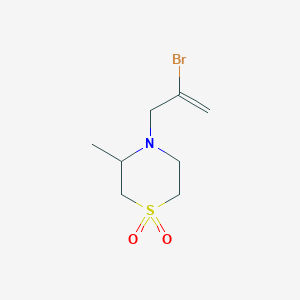
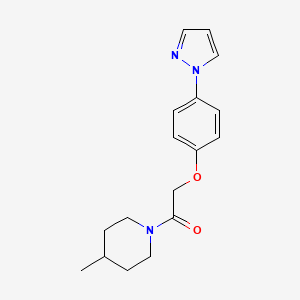
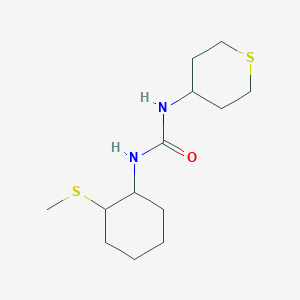
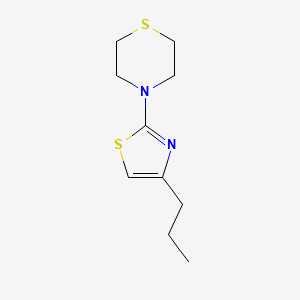
![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)